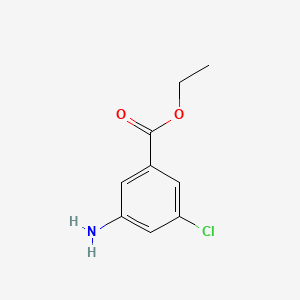

Ethyl 3-amino-5-chlorobenzoate

描述

Overview of Halogenated Aminobenzoate Esters in Synthetic Chemistry

Halogenated aminobenzoate esters are a specific subgroup of substituted benzoate (B1203000) esters that contain both a halogen atom (such as chlorine, bromine, or fluorine) and an amino group attached to the benzene (B151609) ring. The presence of these two functional groups in the same molecule provides multiple reaction sites, making them valuable precursors in organic synthesis.

The amino group can undergo various transformations, such as diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of a wide range of other functional groups. The halogen atom can participate in nucleophilic aromatic substitution reactions or be utilized in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes halogenated aminobenzoate esters key intermediates in the construction of complex molecular architectures. For example, they are used in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.

Contextualization of Ethyl 3-amino-5-chlorobenzoate within Aromatic Compound Research

This compound, with its amino group at the 3-position and a chlorine atom at the 5-position of the ethyl benzoate scaffold, is a strategically important isomer within the family of halogenated aminobenzoate esters. Its specific substitution pattern dictates its reactivity and potential applications. The positions of the amino and chloro groups influence the electronic properties of the benzene ring, affecting the reactivity of the ester group and the aromatic ring itself.

This compound serves as a crucial intermediate in the synthesis of various target molecules. For instance, derivatives of aminobenzoate esters are explored for their potential biological activities. evitachem.com The synthesis of this compound itself typically involves the esterification of 3-amino-5-chlorobenzoic acid. This precursor acid can be prepared through multi-step synthetic routes. google.com

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 1261269-01-5 |

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 199.63 g/mol |

| Boiling Point | 340.1±22.0 °C (Predicted) |

| Density | 1.262±0.06 g/cm3 (Predicted) |

| Purity | ≥95% |

This data is compiled from various chemical suppliers and databases. echemi.combiocompare.com

The research applications of this compound are primarily in the realm of organic synthesis, where it acts as a starting material or an intermediate for creating more complex chemical structures. Its utility is rooted in the reactivity of its functional groups, which allows for further chemical modifications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-amino-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZLHCKPHMTUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257271 | |

| Record name | Benzoic acid, 3-amino-5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-01-5 | |

| Record name | Benzoic acid, 3-amino-5-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261269-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of Ethyl 3 Amino 5 Chlorobenzoate

Reactions Involving the Amine Functional Group

The amino group (-NH₂) attached to the benzene (B151609) ring is a primary aromatic amine. Its reactivity is influenced by the electronic effects of the other substituents on the ring. The chlorine atom and the ethyl carboxylate group are both electron-withdrawing, which modulates the nucleophilicity of the amino group.

The primary amino group of ethyl 3-amino-5-chlorobenzoate readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-acyl derivatives or amides. These reactions are fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures. core.ac.ukarcjournals.org The formation of the amide bond typically proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. acs.org

The reaction conditions for acylation can vary, but often involve the use of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. For instance, the reaction of aminobenzoates with acyl chlorides in the presence of a base provides a straightforward route to enamides. In some cases, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate amide bond formation with carboxylic acids. vulcanchem.comluxembourg-bio.com This method is particularly common in the synthesis of complex molecules where milder conditions are required. google.com

Table 1: Examples of Acylation/Amidation Reactions

| Acylating Agent | Product Type | Reagents/Conditions | Reference |

|---|---|---|---|

| Acetyl Chloride | N-acetylated amide | Pyridine, Benzene, 0°C to RT | |

| Acetic Anhydride | N-acetylated amide | Reflux | |

| Chloroacetyl Chloride | N-chloroacetylated amide | Condensation |

The reactivity of the amine in acylation is a key step in the synthesis of various derivatives. For example, N-(4-acetylphenyl)-2-chloroacetamide has been used as a precursor to synthesize a variety of heterocyclic compounds by reacting its chloroacetyl group with nucleophiles after the initial amidation. researchgate.net

As a primary aromatic amine, this compound can be converted into a diazonium salt through a process called diazotization. lumenlearning.com This reaction is typically carried out at low temperatures (0–5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). lumenlearning.comquestjournals.org The resulting ethyl 3-chloro-5-(ethoxycarbonyl)benzenediazonium salt is a highly versatile intermediate.

The diazonium group (N₂⁺) is an excellent leaving group (as nitrogen gas), which can be replaced by a wide variety of nucleophiles, often with the aid of a catalyst. These transformations are of great synthetic importance. lumenlearning.com

Sandmeyer Reaction : This is a well-known set of reactions where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst (CuCl, CuBr, or CuCN). lumenlearning.comnih.gov For example, reacting the diazonium salt with CuCl would yield ethyl 3,5-dichlorobenzoate. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. lumenlearning.com

Schiemann Reaction : For the introduction of fluorine, the diazonium salt is typically treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to give the aryl fluoride. lumenlearning.com

Hydroxylation : The diazonium group can be replaced by a hydroxyl group by heating the aqueous solution of the diazonium salt. scirp.org This would convert this compound into ethyl 3-chloro-5-hydroxybenzoate. Research on related aminobenzoic acids has shown that diazonium salts of aminobenzoic acids can be susceptible to nucleophilic attack by water, leading to hydroxylation as a competing process in Sandmeyer reactions. scirp.orgscirp.org

Table 2: Potential Diazotization and Subsequent Reactions

| Reaction Name | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5°C | Diazonium Salt (-N₂⁺Cl⁻) | lumenlearning.com |

| Sandmeyer (Chlorination) | CuCl | Chloro (-Cl) | nih.gov |

| Sandmeyer (Bromination) | CuBr | Bromo (-Br) | nih.gov |

| Sandmeyer (Cyanation) | CuCN | Cyano (-CN) | lumenlearning.com |

| Schiemann Reaction | HBF₄, heat | Fluoro (-F) | lumenlearning.com |

| Hydrolysis | H₂O, heat | Hydroxyl (-OH) | scirp.org |

The amino group is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is the basis for the acylation and diazotization reactions discussed previously. However, the reactivity of the amino group in this compound is modulated by the electronic effects of the substituents on the benzene ring.

Both the chloro group and the ethyl carboxylate group are electron-withdrawing. The chloro group exerts a weak electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The ethyl carboxylate group is more strongly deactivating due to its electron-withdrawing inductive and resonance effects (-I, -R). These deactivating effects reduce the electron density on the benzene ring and, consequently, decrease the basicity and nucleophilicity of the amino group compared to aniline.

Despite this reduced reactivity, the amino group remains sufficiently nucleophilic to participate in a variety of reactions, including:

Nucleophilic Aromatic Substitution : The amine can act as a nucleophile itself, attacking highly electrophilic aromatic systems.

Condensation Reactions : It can condense with carbonyl compounds like aldehydes and ketones to form Schiff bases or imines, although this reactivity is less common for deactivated anilines.

Alkylation : The amino group can be alkylated, although over-alkylation is a common issue, and the reduced nucleophilicity can make the reaction more challenging compared to more activated anilines.

The nucleophilic character of the amino group is fundamental to its role as a building block in the synthesis of more complex molecules, such as pharmaceuticals and specialty chemicals. vulcanchem.comevitachem.com

Diazotization and Subsequent Transformations

Reactions at the Ester Moiety

The ethyl carboxylate group (-COOEt) is the other major functional group in the molecule. It is susceptible to nucleophilic acyl substitution reactions, with hydrolysis and transesterification being the most common transformations.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol (R'-OH). smolecule.com The reaction is typically catalyzed by either an acid (like H₂SO₄) or a base. The mechanism involves the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the elimination of ethanol (B145695).

This reaction can be used to convert this compound into other esters, such as methyl or benzyl (B1604629) esters, which might be desirable for modifying the physical properties of the compound or for specific synthetic purposes. For example, transesterification of ethyl esters with specific alcohols like 3-quinuclidinol (B22445) in the presence of sodium metal is a method used to synthesize targeted bioactive molecules. A general method for transesterification involves the PCl₃-mediated conversion of esters, which proceeds through the in-situ formation of an acid chloride. researchgate.net

Saponification is the hydrolysis of an ester under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). evitachem.com This reaction converts this compound into sodium 3-amino-5-chlorobenzoate and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate anion to yield the free carboxylic acid, 3-amino-5-chlorobenzoic acid.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is generally an irreversible process because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Table 3: General Conditions for Saponification

| Reagents | Product | Temperature | Reference |

|---|

The kinetics of ester hydrolysis are influenced by the substituents on the benzene ring. Electron-withdrawing groups, such as the chloro substituent at the meta position, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000). The Hammett equation can be used to correlate the reaction rates of substituted aromatic esters with the electronic properties of their substituents, providing a quantitative understanding of these effects. acs.org

Transesterification Reactions

Reactivity of the Halogen Substituent on the Aromatic Ring

The chlorine atom on the benzene ring of this compound is a key site for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca While aryl chlorides are generally less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond, advancements in catalyst systems have enabled their effective use in these transformations. uwindsor.ca For this compound, these reactions provide a means to introduce a wide variety of substituents at the 5-position.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a biaryl compound. libretexts.orgthermofisher.com The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The presence of both an electron-donating amino group and an electron-withdrawing ester group on the ring can influence the electronic properties of the substrate and thus the reaction efficiency.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. thermofisher.commdpi.com The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination. libretexts.org This reaction allows for the vinylation of the aromatic ring.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, providing a direct route to aryl alkynes. beilstein-journals.orgscirp.org The reaction is typically co-catalyzed by a copper(I) salt. scirp.orgwalisongo.ac.id The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. beilstein-journals.org The Sonogashira reaction is a valuable tool for constructing more complex molecular architectures. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comambeed.com In this compound, the ester group is electron-withdrawing; however, the amino group is electron-donating. The relative positions of these groups to the chlorine atom are meta, which is generally less favorable for activating the ring towards SNAr.

The mechanism of SNAr involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The loss of the leaving group then restores the aromaticity of the ring. While direct SNAr on this compound might be challenging under standard conditions due to the substitution pattern, modifications to the reaction conditions or the use of highly reactive nucleophiles could potentially facilitate this transformation.

Electrophilic Aromatic Substitution Patterns of Substituted Benzoates

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. schoolwires.netmsu.edu The existing substituents on the benzene ring, the amino group and the ethyl carboxylate group, along with the chlorine atom, direct the position of the incoming electrophile.

The amino group (-NH₂) is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The ethyl carboxylate group (-COOEt) is a deactivating and meta-directing group because it withdraws electron density from the ring. The chlorine atom (-Cl) is deactivating but ortho-, para-directing.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution and to avoid side reactions involving the amino group.

Cyclization Reactions and Heterocycle Formation Utilizing the Compound as a Precursor

The bifunctional nature of this compound, possessing both an amino group and a reactive halogen, makes it a valuable starting material for the synthesis of various heterocyclic compounds. These reactions often involve the participation of the amino group in a cyclization step.

For instance, the amino group can act as a nucleophile to attack an electrophilic center, either intramolecularly or in a reaction with another molecule, to form a new ring. The chlorine atom can also be a site for intramolecular reactions, particularly in the presence of a palladium catalyst, to form fused ring systems.

One potential application is in the synthesis of substituted quinolines or other nitrogen-containing heterocycles. For example, reaction with a suitable three-carbon electrophile could lead to the formation of a quinoline (B57606) ring system through a cyclization and subsequent aromatization sequence. Additionally, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions.

Research has shown that related aminobenzoates can be used to synthesize complex heterocyclic structures like isobenzofuranone and isoindolobenzoxazinone derivatives through cascade cyclization reactions. mdpi.com While not directly involving this compound, these studies highlight the potential of aminobenzoate scaffolds in heterocyclic synthesis.

Table 2: Potential Heterocyclic Systems from this compound

| Reagent/Condition | Potential Heterocycle | Reaction Type |

| 1,3-Dicarbonyl compound | Substituted Quinolone | Condensation/Cyclization |

| Phosgene equivalent | Isatoic Anhydride derivative | Cyclization |

| Intramolecular Pd-coupling | Fused heterocycle | Intramolecular C-N or C-C bond formation |

Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Amino 5 Chlorobenzoate

Advanced Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

Proton NMR Spectroscopy (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Ethyl 3-amino-5-chlorobenzoate provides detailed information about the electronic environment of each proton. The aromatic region displays signals corresponding to the three protons on the substituted benzene (B151609) ring. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and ethyl ester (-COOCH₂CH₃) groups influence the chemical shifts of these aromatic protons. The ethyl ester group gives rise to a characteristic quartet and triplet pattern for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively. The amino group protons typically appear as a broad singlet.

Based on established substituent effects, the expected chemical shifts are detailed in the table below. For comparison, the parent compound, ethyl benzoate (B1203000), shows aromatic signals between 7.4 and 8.0 ppm and ethyl group signals at approximately 4.4 ppm (quartet) and 1.4 ppm (triplet). acs.org In ethyl 3-aminobenzoate (B8586502), the aromatic protons are observed at approximately 7.41, 7.35, 7.17, and 6.82 ppm. chemicalbook.com The presence of the chlorine atom at the 5-position is expected to further shift these values.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-2 | ~7.3 - 7.5 | Triplet (t) or Doublet of doublets (dd) |

| Aromatic H-4 | ~6.9 - 7.1 | Triplet (t) or Doublet of doublets (dd) |

| Aromatic H-6 | ~7.1 - 7.3 | Triplet (t) or Doublet of doublets (dd) |

| -NH₂ | ~3.8 - 4.5 | Broad Singlet (br s) |

| -O-CH₂-CH₃ | ~4.3 - 4.4 | Quartet (q) |

| -O-CH₂-CH₃ | ~1.3 - 1.4 | Triplet (t) |

Note: Data are predicted based on analogous compounds and general NMR principles. The exact chemical shifts and coupling constants would require experimental measurement.

Carbon-13 NMR Spectroscopy (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester group appears at the most downfield position (165-175 ppm). libretexts.org The aromatic carbons are found in the 110-150 ppm range, with their specific shifts influenced by the attached amino and chloro substituents. oregonstate.edu The carbons of the ethyl group appear in the upfield region of the spectrum. acs.org For instance, the carbons in ethyl 3-aminobenzoate are well-documented, providing a strong basis for these predictions. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 165 - 167 |

| C-1 (C-COOEt) | 132 - 134 |

| C-2 | 118 - 120 |

| C-3 (C-NH₂) | 147 - 149 |

| C-4 | 115 - 117 |

| C-5 (C-Cl) | 134 - 136 |

| C-6 | 122 - 124 |

| -O-C H₂-CH₃ | 60 - 62 |

| -O-CH₂-C H₃ | 14 - 15 |

Note: Data are predicted based on analogous compounds and established chemical shift ranges. libretexts.orgwisc.edu

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To confirm the assignments from 1D NMR, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group. It would also reveal the coupling network among the aromatic protons (H-2, H-4, and H-6), confirming their positions relative to each other. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the ethyl -CH₂ protons to the -O-C H₂ carbon). mdpi.com

Vibrational Spectroscopy Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

The FTIR spectrum highlights the presence of key functional groups through their characteristic absorption bands. For this compound, the spectrum is dominated by vibrations of the amino, ester, and chloro-aromatic moieties. Studies on similar molecules like 2-amino-5-chlorobenzoic acid and other substituted benzoates provide a reliable basis for spectral interpretation. nih.govmdpi.com

Table 3: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 2980 - 2850 | C-H Stretching | Ethyl Group (-CH₂CH₃) |

| ~1720 | C=O Stretching | Ester |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600, 1475 | C=C Stretching | Aromatic Ring |

| 1300 - 1200 | C-O Stretching (asymmetric) | Ester |

| 1100 - 1000 | C-O Stretching (symmetric) | Ester |

| 800 - 700 | C-Cl Stretching | Aryl Halide |

Note: Data are predicted based on established correlation tables and spectra of analogous compounds. mdpi.comresearchgate.netup.ac.za

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric and non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-Cl bond. Analysis of related aminobenzoic acids and their derivatives shows characteristic bands that aid in the assignment. researchgate.netresearchgate.netunesp.br

Table 4: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H Stretching | Aromatic Ring |

| ~1610 | C=C Stretching | Aromatic Ring |

| ~1000 | Ring Breathing Mode (Trigonal) | Substituted Benzene |

| 800 - 700 | C-Cl Stretching | Aryl Halide |

| 650 - 600 | C-C-C In-plane Bending | Aromatic Ring |

Note: Data are predicted based on established correlation tables and spectra of analogous compounds. researchgate.netup.ac.za

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, which allows for the determination of its elemental formula. For this compound (C₉H₁₀ClNO₂), the theoretical exact mass can be calculated. However, specific experimental HRMS data from peer-reviewed sources are not currently available. Such data would be essential to confirm the elemental composition and purity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides valuable information about the compound's structure and connectivity. Analysis of the MS/MS spectrum for this compound would be expected to show characteristic losses, such as the ethoxy group (-OC₂H₅) from the ester and potentially the loss of CO or HCl, which would help to confirm the arrangement of the functional groups on the benzene ring. Despite the utility of this technique, specific MS/MS fragmentation data for this compound have not been reported in the available literature.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing insight into its conjugated systems. The benzene ring substituted with an amino group, a chloro group, and an ethyl ester group constitutes a chromophore that would be expected to exhibit characteristic absorption bands. The position and intensity of these bands are influenced by the electronic effects of the substituents. For related compounds like 2-amino-3-chlorobenzoic acid, absorption peaks have been noted, suggesting the presence of conjugated systems. mdpi.com However, a specific UV-Vis absorption spectrum for this compound, detailing its maximum absorption wavelengths (λmax) and molar absorptivity, is not documented in available scientific sources.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Geometry

A crystal structure analysis of this compound would reveal the planarity of the benzene ring and the orientation of the amino and ethyl ester substituents relative to the ring. For similar structures, such as isomers or analogs, intramolecular hydrogen bonds are often observed, which can influence the conformation. iucr.orgresearchgate.netnih.gov For instance, in the crystal structure of methyl 2-amino-5-chlorobenzoate, an intramolecular N—H⋯O hydrogen bond leads to the formation of a six-membered ring, rendering the molecule nearly planar. researchgate.net However, without a solved crystal structure for this compound, its specific molecular geometry remains unconfirmed.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of the crystal packing reveals how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking. In related aminochlorobenzoate structures, intermolecular N—H⋯O hydrogen bonds are common, often linking molecules into chains or more complex networks. iucr.orgresearchgate.netnih.govresearchgate.net The presence and nature of these interactions are crucial for understanding the physical properties of the solid material. A detailed crystallographic study would be required to identify the specific intermolecular interactions and supramolecular architecture of this compound, but such a study is not currently found in the literature.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties.

Geometry Optimization and Electronic Structure Analysis

No published data is available for the optimized geometry and electronic structure of Ethyl 3-amino-5-chlorobenzoate. This analysis would typically involve calculating bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of the molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no specific studies reporting the calculated vibrational frequencies (e.g., IR, Raman) for this compound. Such calculations help in the assignment of experimental spectroscopic data and provide insights into the vibrational modes of the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between them indicates the molecule's kinetic stability. No specific HOMO-LUMO analysis for this compound has been found in the literature.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. Specific MEP analysis for this compound is not documented.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis provides a detailed understanding of charge transfer and orbital interactions within a molecule, which is crucial for explaining intermolecular forces like hydrogen bonding. No NBO studies specific to this compound are available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of a series of compounds with their biological activity. While QSAR studies have been conducted on various substituted benzoates, a model specifically including or focusing on this compound has not been identified.

Molecular Dynamics Simulations for Conformational Analysis

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing molecular dynamics simulations for the conformational analysis of this compound were found in the public domain. As a result, detailed research findings and specific data tables on this topic cannot be provided at this time. Computational studies on related aminobenzoate derivatives exist, but a dedicated conformational analysis of this compound through molecular dynamics simulations does not appear to have been published.

Applications and Derivatives in Advanced Research

Utilization as a Building Block in Complex Organic Synthesis

The structural features of ethyl 3-amino-5-chlorobenzoate make it a valuable precursor for the construction of diverse and complex organic molecules. The presence of the amino and ester functionalities, along with the chloro substituent, allows for a wide range of chemical transformations.

Precursor for Quinazoline (B50416) Derivatives and Other Heterocyclic Systems

This compound is a key starting material in the synthesis of quinazoline and quinazolinone derivatives. asianpubs.orgnih.gov These heterocyclic systems are of significant interest due to their broad spectrum of biological activities. The synthesis often involves the reaction of the amino group with other reagents to form an initial intermediate, which then undergoes cyclization to form the quinazoline ring system. For instance, reaction with benzoyl chloride followed by treatment with hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) hydroxide (B78521) can lead to the formation of various quinazoline derivatives. derpharmachemica.com

Furthermore, this compound is utilized in the synthesis of other heterocyclic systems. For example, it can be a precursor for the formation of 1,3,4-oxadiazoles and other related heterocyclic compounds through multi-step synthetic pathways. researchgate.net The reactivity of the amino and ester groups allows for their incorporation into various ring structures, expanding the library of accessible heterocyclic scaffolds. haui.edu.vn

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The role of this compound as an intermediate extends to the synthesis of a wide array of pharmacologically relevant compounds. Its derivatives have been investigated for various therapeutic applications. For example, it serves as an intermediate in the creation of compounds with potential antimicrobial and anti-inflammatory properties. The amino and ester groups can participate in hydrogen bonding, which is a crucial factor in the binding affinity of a drug to its biological target.

Derivatives of this compound have been explored for their potential as PAK4 inhibitors, which are relevant in cancer therapy. Additionally, it has been used in the synthesis of compounds that act as allosteric enhancers and smooth muscle relaxants. The structural modifications enabled by this starting material are critical in developing new therapeutic agents.

Role in Medicinal Chemistry Scaffolds

The scaffold of this compound provides a foundation for the development of new pharmacophores and for conducting detailed structure-activity relationship studies.

Design and Synthesis of Novel Pharmacophores from this compound

A pharmacophore represents the essential spatial arrangement of features in a molecule that are necessary for its biological activity. This compound serves as a valuable starting point for designing and synthesizing novel pharmacophores. evitachem.comresearchgate.net By modifying the core structure through reactions at the amino, ester, or chloro positions, chemists can generate a library of new compounds with diverse functionalities. frontiersin.org

For example, new series of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives have been synthesized from 4-amino-3-chloro benzoate (B1203000) esters with the aim of targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net The design process often involves computational modeling to predict the binding of these new molecules to their target receptors.

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. The ability to systematically modify the structure of this compound makes it an excellent tool for SAR studies.

By synthesizing a series of derivatives with variations at the chloro, amino, or ester positions, researchers can evaluate how these changes affect the compound's interaction with a biological target. For instance, replacing the chlorine atom with other halogens can influence the compound's reactivity and biological properties through effects like halogen bonding. Computational docking studies are often employed in conjunction with experimental data to understand the binding modes of these derivatives and to rationalize the observed SAR. asianpubs.org

Contribution to Materials Science and Polymer Chemistry

While the primary applications of this compound are in medicinal chemistry, its reactive nature also lends itself to applications in materials science and polymer chemistry. The amino group can be used to introduce this moiety into polymer chains, potentially imparting specific properties to the resulting material. For example, it can be used in the synthesis of polyamides or other polymers where the aromatic and halogenated structure could contribute to thermal stability or flame retardant properties. Although less documented than its role in medicinal chemistry, the potential for its use in creating novel materials with tailored properties remains an area for further exploration.

Research in Biochemical Reagent Development

This compound and its structural analogs serve as valuable scaffolds in the development of specialized biochemical reagents. Their utility stems from the reactive amino and ester functionalities, coupled with the electronic effects of the chloro substituent on the benzene (B151609) ring. These features allow for their use as building blocks in the synthesis of probes and inhibitors for studying enzymatic processes and other biological interactions.

Research has demonstrated the potential of aminobenzoate derivatives in the field of enzyme inhibition. While specific studies on this compound are limited, research on its close analog, Mthis compound, has provided significant insights. In a study investigating the inhibitory effects of various 3-amino-benzoic acid methyl ester compounds on human glutathione (B108866) reductase (hGR) and glutathione S-transferase (hGST), Mthis compound was identified as a potent inhibitor of hGR. researchgate.netresearchgate.net Glutathione reductase is a crucial enzyme responsible for maintaining the cellular pool of reduced glutathione, a key antioxidant. The inhibition of this enzyme is a significant area of research for understanding and potentially modulating cellular redox states.

The study found that Mthis compound exhibited the highest inhibitory effect on human glutathione reductase (hGR) among the tested compounds, with a Ki value of 0.524 ± 0.109 μM. researchgate.netresearchgate.net This finding highlights the potential of the 3-amino-5-chlorobenzoate scaffold in designing specific enzyme inhibitors for biochemical studies.

Furthermore, isomers of this compound, such as Ethyl 2-amino-5-chlorobenzoate, are utilized in various biochemical assays to explore enzyme interactions and protein modifications. evitachem.com These compounds serve as versatile intermediates in organic synthesis, enabling the creation of more complex molecules with specific biological activities. evitachem.com The amino and ester groups can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes or on the surface of proteins, making them valuable tools for probing molecular recognition events.

The development of derivatives from these basic scaffolds allows for the fine-tuning of properties such as solubility, cell permeability, and target specificity, which are critical for the creation of effective biochemical reagents.

Detailed Research Findings

The primary research highlighting the application of a closely related compound in biochemical reagent development is the study on the inhibition of glutathione reductase.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Significance in Biochemical Research |

| Mthis compound | Human Glutathione Reductase (hGR) | 0.524 ± 0.109 μM | Potent inhibitor, useful for studying cellular redox regulation. researchgate.netresearchgate.net |

This data underscores the potential of the 3-amino-5-chlorobenzoate core structure as a foundation for developing potent and selective enzyme inhibitors for research purposes. The ability to derivatize the amino and ester groups offers a pathway to generate a library of compounds for screening against various enzymatic targets.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of Ethyl 3-amino-5-chlorobenzoate, providing powerful tools for separation and quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) each serve distinct but complementary roles in the analytical workflow.

HPLC is the principal technique for determining the purity and concentration of this compound. Reverse-phase (RP) HPLC methods are commonly employed, offering high resolution and sensitivity. sielc.comsielc.com Purity levels are typically expected to be greater than 98% for use in subsequent applications. ruifuchem.com

The separation is generally achieved on a C18 column, which separates compounds based on their hydrophobicity. nih.govacs.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comsielc.com An acid, like phosphoric acid or formic acid, is frequently added to the mobile phase to ensure that the amino group is protonated, leading to sharper peaks and more reproducible retention times. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (LC-MS), volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid. sielc.com Detection is typically performed using a UV detector at a wavelength where the chromophore of the benzene (B151609) ring absorbs strongly, such as 254 nm.

Table 1: Typical HPLC Parameters for Analysis of Aminobenzoate Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govacs.orgjopcr.com |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric or Formic Acid | sielc.comsielc.com |

| Detection | UV at 254 nm or 278 nm | mdpi.com |

| Flow Rate | 1.0 mL/min | google.comnih.gov |

| Column Temperature | 30 °C | google.com |

GC-MS is a powerful technique for identifying volatile impurities and confirming the structure of this compound, often after a derivatization step. uu.nl Due to the polarity and relatively low volatility of the amino group, direct analysis can be challenging. Derivatization with reagents like ethyl chloroformate converts the non-volatile amino acid ester into a more volatile derivative suitable for GC analysis. nih.govresearchgate.net

The GC separates the volatile compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and identification. For halogenated compounds like this compound, the isotopic pattern of chlorine (35Cl and 37Cl) is a key diagnostic feature in the mass spectrum. Analysis of the mass spectrum of the related compound, methyl 2-amino-5-chlorobenzoate, shows a prominent peak for the molecular ion (M+) at m/z 185 and a top peak at m/z 153, corresponding to the loss of the methoxy (B1213986) group (-OCH3). nih.gov A similar fragmentation pattern would be expected for the ethyl ester.

Table 2: GC-MS Parameters and Expected Data

| Parameter | Condition/Value | Reference |

|---|---|---|

| Derivatization Agent | Ethyl Chloroformate | nih.govresearchgate.net |

| GC Column | DB-5 MS (30 m x 0.25 mm) | mdpi.com |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Key Fragment Ion | [M-COOC₂H₅]⁺ | nih.gov |

| Application | Identification of volatile impurities and structural confirmation | nih.govepa.gov |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily for monitoring the progress of chemical reactions. rsc.org In the synthesis of derivatives of this compound, TLC can be used to track the consumption of the starting material and the formation of the product. mdpi.com

The technique involves spotting the reaction mixture on a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents. The choice of eluent is crucial for achieving good separation. For aminobenzoate esters, mixtures of a non-polar solvent like petroleum ether or hexane (B92381) with a more polar solvent like ethyl acetate (B1210297) are common. rsc.orggoogle.com After development, the separated spots are visualized, often under UV light, where the aromatic rings of the compounds absorb light and appear as dark spots. orgsyn.org The disappearance of the starting material's spot and the appearance of a new product spot indicate the reaction's progression towards completion. mdpi.com

Table 3: Common TLC Systems for Monitoring Reactions

| Stationary Phase | Mobile Phase (Eluent System) | Visualization | Reference |

|---|---|---|---|

| Silica Gel GF254 | Petroleum Ether / Ethyl Acetate (97:3 v/v) | UV Light | rsc.org |

| Silica Gel | Chloroform / Methanol (B129727) (9.5:0.5 v/v) | UV Light | mdpi.com |

| Silica Gel | Ethyl Acetate / Sherwood Oil (1:3 v/v) | UV Light | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Identification

Method Development and Validation for Research Applications

For research applications, the analytical methods used must be reliable and fit for purpose. Method development involves optimizing chromatographic conditions to achieve adequate separation and sensitivity for the target analyte and any relevant impurities. nih.gov This includes selecting the appropriate column, mobile phase composition, and detector settings. google.com For instance, adjusting the mobile phase pH can significantly impact the retention and peak shape of ionizable compounds like this compound.

Method validation ensures that the analytical procedure is accurate, precise, and robust. Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov HPLC methods can be scaled up for preparative chromatography, allowing for the isolation and purification of impurities for structural identification. sielc.comsielc.com The development process often begins with TLC to find a suitable solvent system, which is then translated to an HPLC method. rsc.org Analytical validation confirms that the chosen method can reliably monitor reaction progress and confirm the purity of the final product.

Solubility and Crystallization Studies for Purification Optimization

The purification of this compound to a high degree of purity is essential for its use as a research chemical or synthetic intermediate. This is typically achieved through crystallization or recrystallization, processes that rely on the compound's solubility characteristics.

Solubility studies are performed to identify suitable solvents for purification. This compound, like similar aromatic esters, is generally soluble in organic solvents such as ethanol (B145695), methanol, and dichloromethane, but has limited solubility in water. evitachem.comevitachem.com The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This differential solubility allows the compound to dissolve in the hot solvent and then crystallize out in a purer form upon cooling, leaving impurities behind in the mother liquor. Ethanol and methanol are commonly reported as effective recrystallization solvents for achieving high purity of related aminobenzoate esters. orgsyn.org The process of cooling the esterification product mixture can also facilitate the crystallization of the desired product, allowing for its separation in high purity. google.com

Table 4: Solubility and Purification of this compound and Related Compounds

| Property | Details | Reference |

|---|---|---|

| Solubility in Organic Solvents | Generally soluble in ethanol, dichloromethane, ethyl acetate, and acetone. | evitachem.comevitachem.comlookchem.com |

| Solubility in Water | Limited/Slightly soluble. | evitachem.comgoogle.com |

| Purification Method | Recrystallization from a suitable solvent. | google.com |

| Common Recrystallization Solvents | Ethanol, Methanol. | orgsyn.org |

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future of synthesizing Ethyl 3-amino-5-chlorobenzoate will likely focus on developing methodologies that are not only efficient but also environmentally benign. While traditional multi-step syntheses have been established, the principles of green chemistry are steering research towards more sustainable alternatives. acs.org

A promising direction is the adoption of catalytic systems that minimize waste and energy consumption. For instance, the use of titanium-based catalysts for esterification presents a solvent-free approach with high yields, offering a greener alternative to traditional methods like Fischer esterification which often use toxic acid catalysts. Further research could explore other solid-acid catalysts or novel metallic complexes to improve efficiency and reusability.

Biocatalysis represents another significant frontier. acs.org The application of enzymes, such as lipases or acyltransferases, could enable highly selective reactions under mild, aqueous conditions, drastically reducing the need for protecting groups and harsh organic solvents. acs.org Engineering enzymes specifically for the synthesis or modification of this compound could lead to shorter, more efficient, and highly sustainable production pathways. acs.orgnih.gov

Discovery of Unforeseen Reactivity and Transformative Potential

The inherent functional groups of this compound—the amino, chloro, and ethyl ester moieties—provide a playground for exploring novel chemical transformations. Future research should venture beyond predictable reactions like substitution and hydrolysis to uncover unexpected reactivity.

Investigating the compound's behavior under unconventional conditions, such as high pressure, microwave irradiation, or photochemical activation, could lead to unforeseen molecular rearrangements and the formation of novel heterocyclic scaffolds. nih.govresearchgate.net The discovery of unexpected cyclization pathways or the ability to use the compound as a synthon in complex multi-component reactions could significantly expand its utility in synthetic chemistry. researchgate.net Exploring its reactivity with novel reagents, such as hypervalent iodine compounds or organometallic catalysts, may also unlock new transformative potential.

Expansion of Derivatization Strategies for Enhanced Biological Activity

The core structure of this compound is a valuable scaffold for medicinal chemistry. Derivatives of similar benzoates have shown promise as antimicrobial and anti-inflammatory agents. A key future direction will be the systematic expansion of derivatization strategies to generate libraries of novel compounds with enhanced biological activity.

Future work will likely involve:

Amide Formation: Converting the ester group into a diverse range of amides to explore new interactions with biological targets.

N-Functionalization: Modifying the amino group through acylation, alkylation, or arylation to modulate the compound's electronic and steric properties.

Ring Substitution: Exploring further substitutions on the benzene (B151609) ring to fine-tune activity, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: Replacing the chloro or ester groups with other functional groups to improve efficacy or reduce potential toxicity.

These derivatization efforts, aimed at creating compounds for applications such as enzyme inhibitors or fluorescent markers, will be crucial for translating the potential of the core structure into tangible therapeutic or diagnostic tools. researchgate.netguidechem.com

Advanced Computational Predictions and Experimental Validation

The synergy between computational chemistry and experimental synthesis is set to accelerate the discovery process for this compound derivatives. Advanced computational models can significantly reduce the time and resources required for research and development.

Future research will increasingly rely on:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: These models can predict the biological activity or physical properties of hypothetical derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

Molecular Docking: Tools like AutoDock can simulate the interaction of derivatives with specific protein targets, providing insights into their potential mechanism of action and helping to design more potent and selective molecules.

Machine Learning (ML) and AI: ML algorithms can be trained on existing experimental data to predict the outcomes of reactions or identify novel structures with desired properties, guiding enzyme engineering and catalyst design. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand reaction mechanisms, predict reactivity, and optimize molecular geometries.

Crucially, these computational predictions must be rigorously tested through experimental validation. Techniques such as X-ray crystallography, NMR spectroscopy, and thermal analysis will remain essential for confirming structures and properties, ensuring a robust feedback loop between prediction and reality. nih.gov

Interdisciplinary Research Synergies

The full potential of this compound will be unlocked through collaborations that transcend traditional scientific disciplines. Future progress will depend on creating synergies between experts in various fields.

For example, a project might involve:

Synthetic and Computational Chemists working together to design and create a library of novel derivatives. mdpi.com

Pharmacologists and Biologists subsequently screening these compounds for activity against specific diseases or biological targets. researchgate.net

Material Scientists exploring the potential of the compound and its derivatives in new applications, such as advanced polymers or as corrosion inhibitors for industrial processes. researchgate.net

Chemical Engineers developing scalable and sustainable processes for the large-scale production of promising lead compounds identified through these collaborations.

Such interdisciplinary efforts will foster innovation, enabling the translation of fundamental chemical research into practical applications in medicine, agriculture, and materials science.

常见问题

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-amino-5-chlorobenzoate, and how can competing side reactions be minimized?

Methodological Answer: Synthesis of this compound typically involves esterification or functional group interconversion. A common approach is the coupling of 3-amino-5-chlorobenzoic acid with ethanol under acidic catalysis. Key parameters include:

- Temperature: Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent: Use anhydrous ethanol to avoid hydrolysis of the ester product.

- Catalyst: Concentrated sulfuric acid (0.5–1.0 mol%) accelerates esterification but may require neutralization post-reaction.

- Reaction Time: Monitor via TLC; typical completion occurs in 6–8 hours.

To minimize side reactions (e.g., chlorination at competing positions or ester hydrolysis):

- Protection of Amino Group: Temporarily protect the amine with acetyl or Boc groups during synthesis .

- Purification: Recrystallize from ethanol/water mixtures to remove unreacted acid or salts.

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher rates, lower byproducts |

| Catalyst (H₂SO₄) | 0.5–1.0 mol% | Excess causes decomposition |

| Reaction Time | 6–8 hours | Prolonged time ↑ hydrolysis |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

Methodological Answer:

- ¹H/¹³C NMR: Confirm ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm for substituted benzene). The amino group (NH₂) may appear as a broad singlet at δ ~5–6 ppm but can be obscured by solvent peaks.

- IR Spectroscopy: Key peaks include N–H stretch (~3350 cm⁻¹), ester C=O (~1720 cm⁻¹), and C–Cl (~750 cm⁻¹).

- Mass Spectrometry: Molecular ion [M+H]⁺ should match the molecular weight (199.62 g/mol). Fragmentation patterns should align with cleavage at the ester group.

Resolving Data Contradictions:

Q. How should this compound be stored to prevent degradation, and what analytical methods detect decomposition products?

Methodological Answer:

- Storage Conditions:

- Temperature: –20°C in amber vials to prevent photodegradation.

- Environment: Argon or nitrogen atmosphere to avoid oxidation of the amine group.

- Solubility Considerations: Store in anhydrous ethanol if in solution.

Detecting Decomposition:

- HPLC-MS: Monitor for peaks corresponding to hydrolyzed products (3-amino-5-chlorobenzoic acid) or oxidized amines.

- TLC with UV Visualization: Spot degradation products using ethyl acetate/hexane (3:7) as the mobile phase .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding patterns inform crystal packing predictions?

Methodological Answer: Crystallization challenges include:

- Polymorphism: Multiple crystal forms due to flexible ester and amine groups.

- Solvent Selection: Use ethanol/water mixtures for slow evaporation; DMSO may disrupt hydrogen bonding.

Hydrogen-Bonding Analysis:

- Graph Set Notation: Apply Etter’s rules to classify interactions (e.g., N–H⋯O=C dimer motifs).

- X-ray Diffraction: Refine structures using SHELX software, noting disorder in the ethyl group .

Table 2: Common Hydrogen-Bonding Motifs

| Donor-Acceptor Pair | Graph Set | Frequency in Analogues |

|---|---|---|

| N–H⋯O=C (ester) | R₂²(8) | High (e.g., methyl esters ) |

| C–H⋯Cl | C(4) | Moderate |

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer: Discrepancies often arise in:

- Electrophilic Substitution: Computational models may mispredict regioselectivity (e.g., chlorination at position 2 vs. 5).

- Tautomerism: Amino groups in aromatic systems can adopt non-planar configurations, affecting DFT calculations.

Resolution Strategies:

Q. What methodologies are recommended for analyzing intermolecular interactions in co-crystals of this compound?

Methodological Answer:

- Co-Crystal Screening: Use mechanochemical grinding with carboxylic acids (e.g., succinic acid) to explore synthons.

- Thermal Analysis: DSC/TGA identifies stable co-crystal phases versus physical mixtures.

- SCXRD (Single-Crystal X-ray Diffraction): Assign hydrogen-bonding motifs (e.g., amine-carboxyl R₂²(8) rings) and quantify interaction energies with Hirshfeld surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。